molecular formula C13H13ClN2O B1665977 9-Aminoacridine hydrochloride monohydrate CAS No. 52417-22-8

9-Aminoacridine hydrochloride monohydrate

Cat. No.: B1665977
CAS No.: 52417-22-8
M. Wt: 248.71 g/mol
InChI Key: FTGPOQQGJVJDCT-UHFFFAOYSA-N
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Description

9-Aminoacridine hydrochloride monohydrate is a chemical compound with the molecular formula C₁₃H₁₀N₂ · HCl · H₂O. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a mutagen and has significant roles in research due to its unique properties.

Biochemical Analysis

Biochemical Properties

9-Aminoacridine hydrochloride monohydrate interacts with various biomolecules. It acts as a broad-spectrum antiseptic by disrupting microbial metabolic pathways . It is also known to interact with DNA, causing damage and increasing the frequency of mutations .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by disrupting the normal metabolic pathways of microbes . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . Its mode of action is primarily due to its

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-aminoacridine hydrochloride monohydrate typically involves the reaction of acridine with ammonia or an amine under specific conditions. The process may include steps such as:

    Nitration: Acridine is nitrated to form 9-nitroacridine.

    Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or other chemical reducing agents.

    Hydrochloride Formation: The resulting 9-aminoacridine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often crystallized from aqueous solutions to obtain the monohydrate form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced further to form derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Nitroacridine derivatives.

    Reduction Products: Various reduced forms of acridine.

    Substitution Products: Halogenated or alkylated acridine derivatives.

Scientific Research Applications

9-Aminoacridine hydrochloride monohydrate is widely used in scientific research due to its mutagenic properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.

    Biology: Employed in studies involving DNA intercalation and mutagenesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments.

Comparison with Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: An acridine derivative with antiseptic properties.

    Aminacrine: Known for its antiseptic and mutagenic properties.

Uniqueness: 9-Aminoacridine hydrochloride monohydrate is unique due to its specific structure, which allows it to intercalate into DNA effectively. Its hydrochloride monohydrate form enhances its solubility and stability, making it more suitable for various applications compared to other acridine derivatives.

Properties

IUPAC Name

acridin-9-amine;hydrate;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H2,14,15);1H;1H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OREJEGKBQBIJSJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2.ClH.H2O, C13H13ClN2O
Record name 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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DSSTOX Substance ID

DTXSID7024457
Record name 9-Aminoacridine hydrochloride monohydrate
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Molecular Weight

248.71 g/mol
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Physical Description

9-aminoacridine hydrochloride monohydrate is a bright yellow to yellow-green powder. (NTP, 1992)
Record name 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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Solubility

1 to 5 mg/mL at 63.5 °F (NTP, 1992)
Record name 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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CAS No.

52417-22-8
Record name 9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE
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Record name 9-Acridinamine, hydrochloride, hydrate (1:1:1)
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Record name 9-Aminoacridine hydrochloride monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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